molecular formula C8H9NO2S B13091328 2-Phenylethenesulfonamide

2-Phenylethenesulfonamide

Cat. No.: B13091328
M. Wt: 183.23 g/mol
InChI Key: SHPHBMZZXHFXDF-SREVYHEPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethenesulfonamide typically involves the reaction of phenylethene with sulfonamide precursors. One common method involves the use of a xanthate ester as a reagent for aminosulfonation, using pre-formed imidoiodinane as the nitrogen source . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using commercially available reagents and operationally convenient conditions. The process involves the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . This method is efficient and allows for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted phenylethenesulfonamides .

Mechanism of Action

The mechanism of action of 2-Phenylethenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism makes it a potential candidate for antibacterial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenylethenesulfonamide include:

Uniqueness

What sets this compound apart from its analogs is its unique structural configuration, which allows for specific interactions with molecular targets.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(Z)-2-phenylethenesulfonamide

InChI

InChI=1S/C8H9NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6-

InChI Key

SHPHBMZZXHFXDF-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N

Origin of Product

United States

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